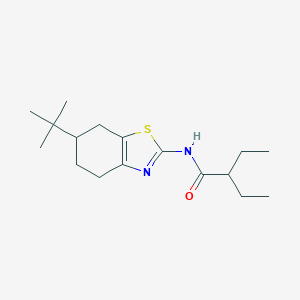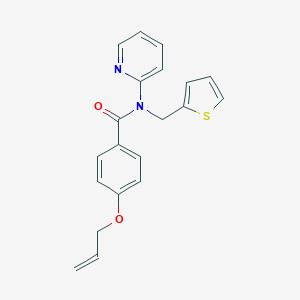![molecular formula C14H13ClN4O3S2 B257435 Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The chemical compound is commonly referred to as ACT and belongs to the class of thiazole derivatives. ACT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of ACT is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth.
Biochemical and Physiological Effects
ACT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the levels of reactive oxygen species in cells. Additionally, ACT has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACT has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit significant biological activities at low concentrations. However, one of the limitations of using ACT in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the research on ACT. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ACT and its potential applications in the treatment of inflammatory and infectious diseases. Finally, the development of new analogs of ACT with improved biological activities and reduced toxicity is an area of active research.
Métodos De Síntesis
The synthesis of ACT involves several steps, including the reaction of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with allyl chloroformate, followed by the reaction with 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. The resulting compound is then treated with ammonia to produce ACT.
Aplicaciones Científicas De Investigación
ACT has been extensively studied for its potential applications in medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ACT has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Fórmula molecular |
C14H13ClN4O3S2 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-4-5-22-12(21)10-7(2)17-14(24-10)19-11(20)9-8(15)6-16-13(18-9)23-3/h4,6H,1,5H2,2-3H3,(H,17,19,20) |
Clave InChI |
FKVZMRVLJKWYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)
